![molecular formula C15H12N2O B13883083 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine CAS No. 833474-23-0](/img/structure/B13883083.png)
5-[(Pyridin-2-yl)oxy]naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Pyridin-2-yl)oxy]naphthalen-2-amine is a chemical compound that features a naphthalene ring substituted with an amine group and a pyridine ring connected via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine typically involves the reaction of 2-naphthol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(Pyridin-2-yl)oxy]naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or naphthalene derivatives.
Scientific Research Applications
5-[(Pyridin-2-yl)oxy]naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(Naphthalen-2-yl)pyridin-2-amine: Similar structure but lacks the oxygen linkage.
2-(Naphthalen-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Naphthalen-2-yl carbamates: Different functional group but similar naphthalene core
Uniqueness
5-[(Pyridin-2-yl)oxy]naphthalen-2-amine is unique due to its specific structural features, such as the oxygen linkage between the pyridine and naphthalene rings. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
833474-23-0 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-pyridin-2-yloxynaphthalen-2-amine |
InChI |
InChI=1S/C15H12N2O/c16-12-7-8-13-11(10-12)4-3-5-14(13)18-15-6-1-2-9-17-15/h1-10H,16H2 |
InChI Key |
NDVSQNPANDHJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


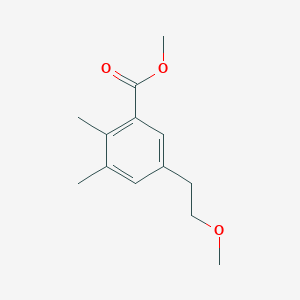

![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
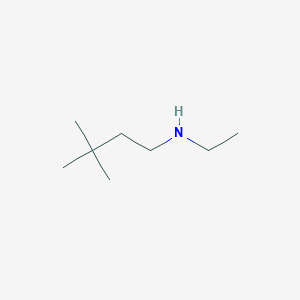
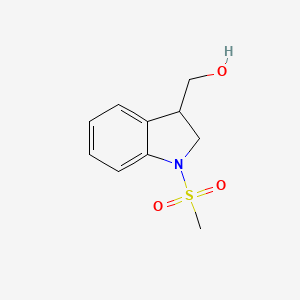
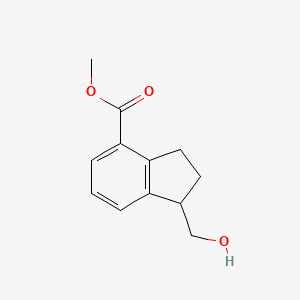
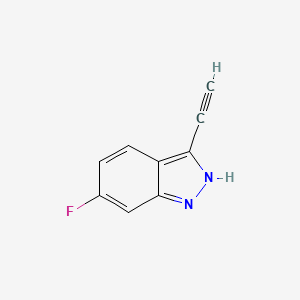
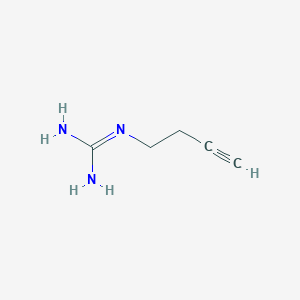
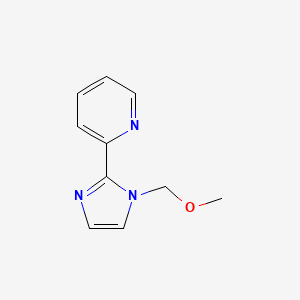
![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
![tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate](/img/structure/B13883074.png)
![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
